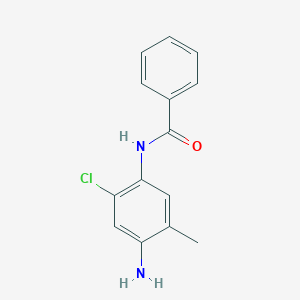

N-(4-Amino-2-chloro-5-methylphenyl)benzamide

Descripción general

Descripción

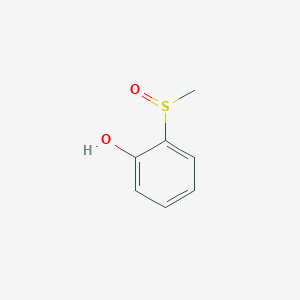

“N-(4-Amino-2-chloro-5-methylphenyl)benzamide” is a chemical compound with the molecular formula C14H13ClN2O . It is also known by other names such as Fast Red Violet LB base, Fast Bordeaux 3B base, and Benzamide .

Molecular Structure Analysis

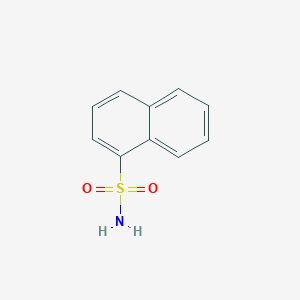

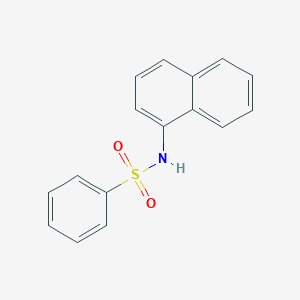

The molecular structure of “N-(4-Amino-2-chloro-5-methylphenyl)benzamide” can be represented by the InChI string: InChI=1S/C14H13ClN2O/c1-9-7-13 (11 (15)8-12 (9)16)17-14 (18)10-5-3-2-4-6-10/h2-8H,16H2,1H3, (H,17,18) . The Canonical SMILES representation is: CC1=CC (=C (C=C1N)Cl)NC (=O)C2=CC=CC=C2 .Physical And Chemical Properties Analysis

“N-(4-Amino-2-chloro-5-methylphenyl)benzamide” has a molecular weight of 260.72 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The XLogP3-AA value is 3.1 .Aplicaciones Científicas De Investigación

Hematology and Histology

Fast Red Violet LB base: is widely used in hematology and histology for staining purposes. It serves as a critical component in kits used for the demonstration of specific esterase activity in peripheral blood smears or paraffin sections . This application is essential for diagnosing various blood disorders and for the histological examination of tissues.

Histochemical Studies

This compound is suitable for quantitating alkaline phosphatase activity through histochemical methods . It’s used in studies to understand the role of enzymes like TNF-α during processes such as fracture healing, providing insights into the biological mechanisms underlying bone repair and regeneration.

Flow Cytometry

In flow cytometry, Fast Red Violet LB base is utilized for detecting tartrate-resistant acid phosphatase (TRAP) in tissue sections . This application is crucial for researching diseases like osteoporosis and for the identification of certain types of leukemia.

Dye Manufacturing

As an intermediate dye, Fast Bordeaux 3B base is used in the manufacturing of pigments and azo dyes. It’s also employed in yarn dyeing and cotton printing, showcasing its versatility in the textile industry .

Cleaner Production Processes

Research has been conducted on cleaner production processes using Fast Bordeaux GP base . This involves optimizing reaction conditions to reduce environmental impact, such as lowering water consumption and minimizing effluent generation .

Antibacterial and Antioxidant Research

Benzamide derivatives, including compounds similar to N-(4-Amino-2-chloro-5-methylphenyl)benzamide , have been synthesized and studied for their antioxidant and antibacterial activities . These studies contribute to the development of new drugs and therapeutic agents.

Mecanismo De Acción

Target of Action

Fast Red Violet LB base primarily targets tartrate-resistant acid phosphatase (TRAP) and alkaline phosphatase (ALP) . These enzymes play crucial roles in various biological processes. TRAP is involved in bone resorption, a process critical for the maintenance and repair of bones. ALP is essential for phosphate metabolism and bone mineralization .

Mode of Action

Fast Red Violet LB base acts as a staining agent for TRAP and ALP . It binds to these enzymes, allowing their activity to be visualized. This interaction enables researchers to monitor the activity of these enzymes in various biological samples .

Biochemical Pathways

The staining of TRAP and ALP by Fast Red Violet LB base allows the visualization of their activity, thereby providing insights into the biochemical pathways they are involved in. For instance, the activity of TRAP is associated with osteoclast function and bone resorption, while ALP activity is linked to bone formation and mineralization .

Pharmacokinetics

It is known that the compound is used in vitro, and its effects are observed at the cellular level .

Result of Action

The primary result of Fast Red Violet LB base action is the visualization of TRAP and ALP activity . By staining these enzymes, researchers can monitor their activity under various conditions, contributing to our understanding of bone metabolism and other biological processes .

Action Environment

The action of Fast Red Violet LB base can be influenced by various environmental factors. For instance, the staining process requires specific pH conditions . Moreover, the compound should be stored at specific temperatures to maintain its stability and efficacy .

Propiedades

IUPAC Name |

N-(4-amino-2-chloro-5-methylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O/c1-9-7-13(11(15)8-12(9)16)17-14(18)10-5-3-2-4-6-10/h2-8H,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIDXADKOPPNJOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)Cl)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70153097 | |

| Record name | N-(4-Amino-2-chloro-5-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70153097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

121-22-2 | |

| Record name | N-(4-Amino-2-chloro-5-methylphenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Amino-2-chloro-5-methylphenyl)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fast Bordeaux 3B base | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Amino-2-chloro-5-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70153097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-amino-2-chloro-5-methylphenyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamide](/img/structure/B86910.png)